1-(3-Chlorophenyl)-3-(2-methylpropyl)urea
Description
1-(3-Chlorophenyl)-3-(2-methylpropyl)urea is a substituted urea derivative characterized by a 3-chlorophenyl group and a 2-methylpropyl (isobutyl) group attached to the urea scaffold. The 3-chlorophenyl substituent introduces aromatic and electron-withdrawing properties, while the 2-methylpropyl group contributes steric bulk and lipophilicity.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methylpropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8(2)7-13-11(15)14-10-5-3-4-9(12)6-10/h3-6,8H,7H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOATSBFXVNNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-(2-methylpropyl)urea typically involves the reaction of 3-chloroaniline with isobutyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-chloroaniline+isobutyl isocyanate→this compound
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-(2-methylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(2-methylpropyl)urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(2-methylpropyl)urea involves its interaction with specific molecular targets. The chlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(3-Chlorophenyl)-3-(2-methylpropyl)urea with structurally related urea derivatives, focusing on substituent effects, molecular properties, and synthetic yields.
Structural and Physicochemical Properties
Key Observations:
- Substituent Effects on Molecular Weight : The thiazolyl-phenyl group in compound 9f increases molecular weight (428.9 g/mol) compared to the target compound (226.7 g/mol), reflecting the impact of heterocyclic substituents .
- Electron-Withdrawing Groups: Cyanophenyl (6f) and trifluoromethyl (e.g., 6h, 8) substituents enhance polarity and may improve binding to biological targets via dipole interactions .
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